molecular formula C30H48O2 B1259103 24-Hydroxycycloart-25-en-3-one

24-Hydroxycycloart-25-en-3-one

Cat. No.: B1259103
M. Wt: 440.7 g/mol
InChI Key: TXRLVQNUVQVFJG-UORVSMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Hydroxycycloart-25-en-3-one is a cycloartane-type triterpenoid characterized by a hydroxyl group at position C24, a ketone at C3, and a double bond between C25 and C26 (Δ²⁵) in its cyclopropane-containing scaffold . This compound has been isolated from plant sources such as Tillandsia usneoides and Gardenia gummifera . Its structural complexity and biological relevance make it a subject of interest in phytochemical and pharmacological studies, particularly in investigations of cytotoxic and anti-inflammatory activities .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-24,31H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,27-,28+,29-,30+/m1/s1

InChI Key

TXRLVQNUVQVFJG-UORVSMFKSA-N

Isomeric SMILES

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Synonyms

24-hydroxycycloart-25-en-3-one

Origin of Product

United States

Comparison with Similar Compounds

25-Hydroxycycloart-23-en-3-one (CAS 148044-47-7)

  • Structure : Hydroxyl at C25, ketone at C3, and Δ²³ double bond.
  • Molecular Formula : C₃₀H₄₈O₂ (MW: 440.7) .
  • Solubility : Soluble in chloroform, DMSO, and acetone .
  • Bioactivity : Demonstrates cytotoxic activity against leukemia cell lines (IC₅₀: 10.62–21.14 μM) .
  • Key Difference : The double bond at C23 (vs. C25 in 24-Hydroxycycloart-25-en-3-one) alters ring conformation and biological interactions .

(23E)-25-Hydroperoxycycloart-23-en-3-one

  • Structure : Hydroperoxy group at C25, ketone at C3, and Δ²³ double bond.
  • Source : Isolated from Trichilia casaretti .
  • Bioactivity : Cytotoxic against Molt-4 leukemia cells (IC₅₀: 10.62–21.14 μM) .
  • Key Difference : The hydroperoxy group at C25 enhances oxidative reactivity compared to the hydroxyl group in 24-Hydroxycycloart-25-en-3-one .

24,25-Dihydroxycycloartan-3-one (CAS 155060-48-3)

  • Structure : Dihydroxylation at C24 and C25, ketone at C3.
  • Molecular Formula : C₃₀H₄₈O₃ (MW: 456.7) .
  • Bioactivity: Not explicitly reported, but dihydroxylation likely improves water solubility and metabolic stability compared to monohydroxylated analogues .

(24S)-24-Methylcycloarta-25-ene-3-one (Cyclolaudenone)

  • Structure : Methyl group at C24, ketone at C3, Δ²⁵ double bond.
  • Molecular Formula : C₃₂H₅₄O (MW: 454.8) .
  • Key Difference : The C24 methyl group (vs. hydroxyl in 24-Hydroxycycloart-25-en-3-one) increases hydrophobicity, affecting membrane permeability .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Double Bond Position Solubility Profile
24-Hydroxycycloart-25-en-3-one Likely C₃₀H₄₆O₂ ~442.6 -OH (C24), -C=O (C3) Δ²⁵ Chloroform, DMSO
25-Hydroxycycloart-23-en-3-one C₃₀H₄₈O₂ 440.7 -OH (C25), -C=O (C3) Δ²³ Chloroform, acetone
24,25-Dihydroxycycloartan-3-one C₃₀H₄₈O₃ 456.7 -OH (C24, C25), -C=O None Polar solvents
Cyclolaudenone C₃₂H₅₄O 454.8 -CH₃ (C24), -C=O Δ²⁵ Lipophilic solvents

Research Implications

The structural nuances of cycloartanes directly influence their physicochemical and biological profiles. For instance:

  • Double Bond Position : Δ²³ vs. Δ²⁵ affects ring strain and interaction with biological targets like enzymes or receptors .
  • Substituent Effects : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, while methyl groups increase lipophilicity .

Further studies are needed to elucidate structure-activity relationships (SARs) and optimize these compounds for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Hydroxycycloart-25-en-3-one
Reactant of Route 2
24-Hydroxycycloart-25-en-3-one

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